molecular formula C14H16N2 B15309801 6-(Piperidin-2-yl)quinoline

6-(Piperidin-2-yl)quinoline

Katalognummer: B15309801
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: AAWXBYCRTQAXIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzaldehyde with piperidine in the presence of an acid catalyst, followed by cyclization to form the quinoline ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety onto a pre-formed quinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Tetrahydroquinolines.

    Substitution: Substituted quinolines with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-(Piperidin-2-yl)quinoline has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-(Piperidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.

    Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.

    Piperine: An alkaloid found in black pepper, known for its bioactive properties.

Uniqueness of 6-(Piperidin-2-yl)quinoline: this compound is unique due to its combined structural features of both piperidine and quinoline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and application.

Eigenschaften

Molekularformel

C14H16N2

Molekulargewicht

212.29 g/mol

IUPAC-Name

6-piperidin-2-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-6-7-14-11(10-12)4-3-9-16-14/h3-4,6-7,9-10,13,15H,1-2,5,8H2

InChI-Schlüssel

AAWXBYCRTQAXIM-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C2=CC3=C(C=C2)N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.